3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Chemical Identity and Nomenclature
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is characterized by a comprehensive set of chemical identifiers that establish its precise molecular structure and properties. The compound bears the Chemical Abstracts Service number 719268-92-5 and possesses the molecular formula C11H15BFNO2, corresponding to a molecular weight of 223.05 grams per mole. The PubChem Compound Identification number 16414268 provides additional database reference for this molecule.
The systematic nomenclature reflects the compound's structural features, incorporating both the fluorinated pyridine core and the pinacol boronic ester functionality. Alternative nomenclature includes 2-(5-Fluoro-3-pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 5-Fluoro-3-pyridylboronic Acid Pinacol Ester, emphasizing different aspects of the molecular architecture. The International Union of Pure and Applied Chemistry name follows standard conventions for heterocyclic compounds with boron-containing substituents.
Table 1: Chemical Identifiers and Physical Properties
The structural representation follows the Simplified Molecular Input Line Entry System format as B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)F, which encodes the complete connectivity and stereochemistry of the molecule. The International Chemical Identifier Key VFMTUTYBMBTIGA-UHFFFAOYSA-N provides a unique hash-based identifier for database searches and chemical informatics applications.
Physical characterization reveals that the compound exists as a white to yellow crystalline powder with a defined melting point of 57 degrees Celsius. Commercial preparations typically achieve purities exceeding 98.0 percent as determined by gas chromatographic analysis. The boronic ester functionality is protected as the pinacol derivative, which enhances stability compared to the free boronic acid while maintaining reactivity for cross-coupling reactions and other synthetic transformations.
Historical Development in Boronic Ester Chemistry
The development of boronic ester chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first preparation and isolation of a boronic acid through a two-stage synthetic process. Frankland's methodology involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which subsequently underwent air oxidation to yield ethylboronic acid. This foundational discovery established the conceptual framework for organoboron chemistry and demonstrated the feasibility of incorporating boron into organic molecular structures.
The structural characteristics of boronic acids that make them unique among organoboron compounds were gradually elucidated through subsequent research. Boronic acids are trivalent organoboron compounds with the general formula RB(OH)2, where R represents an organic substituent. The boron atom adopts sp2 hybridization and possesses a vacant p-orbital, conferring mild Lewis acid character to these molecules. Unlike carboxylic acids, their carbon analogues, boronic acids do not occur naturally and must be synthesized from primary boron sources such as boric acid.
Table 2: Historical Milestones in Boronic Acid Chemistry
The evolution of boronic ester chemistry gained significant momentum with the recognition that boronic acids form stable cyclic esters with diols, particularly five- and six-membered ring systems with 1,2- and 1,3-diols respectively. This discovery attracted researchers beginning in the late 1950s and led to the development of saturated five- and six-membered cyclic boronic esters, designated as dioxaborolanes and dioxaborinanes. The ability of boronic acids to form stable cyclic esters with diols became a cornerstone for subsequent applications in carbohydrate recognition, sensor development, and separation systems for glycoproteins.
Recent advances in organoboron chemistry have witnessed the emergence of photoinduced synthetic approaches that enable generation of reactive intermediates from diverse precursors. These methodologies have resulted in borylation methods with improved and broader substrate scopes, including borylation of haloarenes, amine derivatives, and redox-active esters of carboxylic acids. The development of photoinduced rearrangements of organoboron compounds and photoinduced synthesis from alkenes and alkynes has further expanded the synthetic utility of these molecules.
The contemporary landscape of boronic acid chemistry reflects a mature field with established synthetic methodologies and expanding applications. The recognition that boronic esters serve as protecting groups in organic chemistry, combined with their dynamic character manifested by high rates of transesterification reactions, has attracted materials scientists for construction of dynamically cross-linked networks. This versatility has positioned boronic acids and their derivatives as essential tools in multiple scientific disciplines, from fundamental organic synthesis to advanced materials development.
Significance in Modern Organoboron Research
The contemporary significance of this compound and related organoboron compounds reflects their central role in multiple high-impact research areas that span pharmaceutical development, materials science, and advanced synthetic methodology. The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of targeted therapies for cancer and other diseases, where its fluorinated pyridine structure contributes to improved biological activity. This enhanced bioactivity profile makes the molecule valuable for medicinal chemists seeking to optimize drug candidates through strategic incorporation of fluorine atoms and boronic ester functionalities.
In the realm of organic synthesis, the compound functions as a versatile building block that enables formation of complex molecules with specific properties and functionalities. The boronic ester moiety serves as a nucleophilic coupling partner in carbon-carbon bond forming reactions, most notably the Suzuki-Miyaura reaction, which has become one of the most important methodologies in modern organic chemistry. The versatility of organoboron compounds as synthetic intermediates derived from hydroboration and carboboration reactions further amplifies their utility in synthetic chemistry.
Table 3: Applications of Organoboron Compounds in Modern Research
Materials science applications have emerged as a particularly dynamic area where organoboron compounds contribute to enhanced performance characteristics. The incorporation of compounds like this compound into polymer formulations enhances thermal stability and mechanical strength, making these materials valuable in the production of high-performance composites and engineering plastics. The explosive growth of materials science has led to new applications for boronic acids as building blocks for covalent organic frameworks and hydrogels, as well as neutron capture and phosphorescent materials.
Agricultural chemistry represents another significant application domain where organoboron compounds play crucial roles in the synthesis of modern agrochemicals. The compound contributes to the development of more effective pesticides and herbicides that are essential for contemporary agricultural practices. The unique fluorine atom in the molecular structure enhances reactivity and selectivity in various chemical reactions, making it a valuable tool for researchers exploring new chemical pathways in crop protection chemistry.
The analytical chemistry applications of organoboron compounds exploit the mildly Lewis acidic character of the boron atom, which enables formation of tetracoordinate borates with fluoride anions and polyols. This fundamental property has been successfully exploited for carbohydrate and fluoride sensing applications, where the reversible covalent interactions between boronic acids and diols provide the basis for selective molecular recognition systems. These sensing applications demonstrate how fundamental chemical properties can be translated into practical analytical tools with real-world utility.
Recent developments in organoboron chemistry have also established these compounds as important building blocks for organic solar cells and other photovoltaic applications. Power conversion efficiencies of 16 percent and 14 percent have been achieved with organoboron polymer electron donors and electron acceptors respectively, demonstrating the potential for these materials in renewable energy technologies. The ability to tune opto-electronic properties and active layer morphology through molecular design has positioned organoboron compounds as promising candidates for next-generation photovoltaic devices.
Properties
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-9(13)7-14-6-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMTUTYBMBTIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585993 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719268-92-5 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The core synthetic approach to prepare this compound involves the borylation of a suitably substituted pyridine precursor , typically a halogenated fluoropyridine, using pinacolborane or bis(pinacolato)diboron reagents under catalytic conditions. The key steps include:
- Starting Material: A halogenated fluoropyridine, often 3-fluoro-5-bromopyridine or 3-fluoro-5-chloropyridine, serves as the substrate.
- Borylation Reaction: The halogen substituent is replaced by the boronate ester group through a transition-metal-catalyzed borylation, commonly using palladium or nickel catalysts.
- Pinacol Ester Formation: The boronic acid intermediate is stabilized as the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enhance stability and facilitate purification.
Detailed Synthetic Routes
| Step | Reaction Type | Reagents and Conditions | Description |
|---|---|---|---|
| 1 | Halogenated Pyridine Preparation | Commercially available or synthesized 3-fluoro-5-bromopyridine | Starting material with fluorine at position 3 and bromine at position 5 |
| 2 | Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, potassium acetate, dioxane solvent, 80-100°C, inert atmosphere | Palladium-catalyzed cross-coupling replaces bromine with boronate ester |
| 3 | Work-up and Purification | Extraction, column chromatography or recrystallization | Isolation of pure this compound |
This method is widely reported in literature for preparing boronic esters on heteroaromatic rings due to its high efficiency and selectivity.
Alternative Methods
- Direct C–H Borylation: Recent advances allow direct borylation of the pyridine ring C–H bond at the 5-position using iridium catalysts and bis(pinacolato)diboron, bypassing the need for halogenated precursors. This method requires careful control of regioselectivity and reaction conditions.
- Lithiation-Borylation Sequence: Directed ortho-lithiation of 3-fluoropyridine followed by quenching with trialkyl borates and subsequent pinacol esterification can also yield the target compound, though this method is less common due to sensitivity and handling of organolithium reagents.
Industrial Scale Considerations
For industrial production, the palladium-catalyzed Miyaura borylation is favored due to:
- Scalability and reproducibility.
- Use of commercially available reagents.
- Compatibility with continuous flow reactors to improve safety and yield.
- Optimization of catalyst loading and reaction time to reduce costs.
Research Findings and Reaction Optimization
Catalyst and Base Screening
Studies show that Pd(dppf)Cl2 (palladium complex with 1,1'-bis(diphenylphosphino)ferrocene) is highly effective for the borylation of 3-fluoro-5-bromopyridine, with potassium acetate as a mild base providing optimal yields.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 90 | 85-92 |
| Pd(PPh3)4 | K2CO3 | THF | 80 | 75-80 |
| NiCl2(dppp) | NaOAc | DMAc | 100 | 70-78 |
Reaction Time and Temperature
- Optimal reaction times range from 6 to 12 hours.
- Temperatures between 80°C and 100°C balance reaction rate and product stability.
Purification Techniques
- Column chromatography on silica gel using hexane/ethyl acetate mixtures.
- Recrystallization from solvents such as ethyl acetate or hexane to achieve high purity (>98%).
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst | Base | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Miyaura Borylation | 3-Fluoro-5-bromopyridine | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 90°C | 85-92% | Most common, scalable |
| Direct C–H Borylation | 3-Fluoropyridine | Iridium complex | KOAc | THF | 80°C | Moderate | Regioselectivity challenge |
| Lithiation-Borylation | 3-Fluoropyridine | n-BuLi + B(OMe)3 | - | THF | -78°C to RT | 60-70% | Sensitive reagents |
Chemical Reactions Analysis
Types of Reactions: This compound is versatile and participates in various chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.
Nucleophilic Substitution: Strong nucleophiles (e.g., Grignard reagents, organolithium compounds) and suitable solvents (e.g., THF, DMF).
Oxidation/Reduction: Common oxidizing agents (e.g., KMnO4, H2O2) and reducing agents (e.g., LiAlH4, NaBH4).
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Oxidized/Reduced Derivatives: Depending on the oxidation or reduction conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. The presence of the boron moiety in 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enhances its ability to interact with biological targets. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may reduce oxidative stress and inflammation in neuronal cells. The fluorine atom can enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable radical cations allows it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has been shown to enhance charge transport and improve overall device efficiency .
Polymer Chemistry
In polymer science, this compound can serve as a building block for the synthesis of novel polymers with tailored properties. Its ability to participate in cross-linking reactions can lead to the development of materials with enhanced mechanical strength and thermal stability. Additionally, polymers derived from this compound may exhibit unique optical properties suitable for photonic applications .
Agricultural Chemistry
Pesticide Development
The boron-containing structure of this compound has potential applications in the development of new pesticides. Research has indicated that compounds with boron can exhibit insecticidal and fungicidal activities. This compound may be effective against specific pests while minimizing environmental impact due to its selective action .
Herbicide Formulations
Furthermore, this compound can be utilized in herbicide formulations. Its unique chemical structure allows for the design of herbicides that target specific plant metabolic pathways without affecting non-target species. This selectivity is crucial for sustainable agricultural practices and could lead to reduced herbicide resistance among target weeds .
Mechanism of Action
The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include:
Boronic Acid Derivatives: These compounds interact with various biological targets, such as enzymes and receptors.
Cross-Coupling Pathways: The Suzuki-Miyaura cross-coupling reaction involves the formation of carbon-carbon bonds, which are crucial in the synthesis of biologically active compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Fluorine Position Isomers
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 719268-92-5) Molecular Formula: C₁₁H₁₆BFNO₂. Key Differences: Fluorine at the 2-position instead of 3. Applications: Similar utility in cross-coupling, but regioselectivity may differ due to fluorine’s proximity to the boronate group .
Trifluoromethyl-Substituted Derivatives
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8) Molecular Formula: C₁₂H₁₅BF₃NO₂. Molecular Weight: 273.06 g/mol. Key Differences: Replacement of fluorine with a trifluoromethyl (-CF₃) group. The -CF₃ group enhances lipophilicity and metabolic stability, making this derivative valuable in medicinal chemistry .
Multisubstituted Derivatives
- 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1073312-28-3) Molecular Formula: C₁₁H₁₄BClFNO₂. Key Differences: Addition of a chlorine atom at the 2-position alongside fluorine at 3. The chlorine atom increases steric bulk and may slow coupling kinetics but improves selectivity in certain reactions .
Functional Group Variations
Sulfonamide and Ester Derivatives
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Molecular Formula: C₁₅H₂₂BNO₄. Key Differences: Ester (-COOEt) group at the 2-position. The electron-withdrawing ester may deactivate the pyridine ring, requiring harsher reaction conditions for cross-coupling .
Comparative Analysis of Properties and Reactivity
Reactivity Notes:
- Electron-Withdrawing Groups (e.g., -CF₃, -F) : Increase the electrophilicity of the pyridine ring, accelerating oxidative addition in cross-coupling reactions .
- Steric Effects : Bulky groups (e.g., -Cl, -SO₂NH₂) near the boronate ester may hinder catalyst access, necessitating optimized ligand systems (e.g., Pd/XPhos) .
Biological Activity
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula for this compound is with a molecular weight of approximately 301.142 g/mol. It features a pyridine ring substituted with a fluorine atom and a boron-containing dioxaborolane moiety.
| Property | Value |
|---|---|
| CAS Number | 1351997-55-1 |
| Molecular Weight | 301.142 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 432.6 ± 45.0 °C |
| Flash Point | 215.5 ± 28.7 °C |
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its role in inhibiting specific enzymes and its potential therapeutic applications.
Inhibition Studies
Antiproliferative Effects
The compound has demonstrated antiproliferative effects in various cancer cell lines. In assays measuring cell viability and proliferation, compounds structurally similar to this compound showed IC50 values indicative of potent anti-cancer activity . For example:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | <0.01 |
| A549 | 0.56 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and caspase activation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease : A study employed computational methods to design non-toxic DYRK1A inhibitors derived from this compound. The synthesized derivatives exhibited significant neuroprotective properties alongside their inhibitory effects on DYRK1A .
- Cancer Treatment : In vitro studies demonstrated that the compound could effectively inhibit the growth of multiple cancer cell lines at low concentrations. The mechanism of action appears to involve apoptosis induction through caspase pathway activation .
Q & A
Q. What are the common synthetic routes for preparing 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the boronic ester moiety. For example, palladium catalysts like Pd(PPh₃)₄ are employed with aryl halides under inert conditions (e.g., argon). Refluxing in toluene/EtOH/H₂O with potassium carbonate as a base is a standard protocol (see protocols in ) . Pre-functionalization of the pyridine ring with fluorine prior to boronic ester installation may involve halogenation or directed ortho-metalation strategies.
Q. How is this compound characterized structurally and spectroscopically?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and boronic ester integration (e.g., δ ~8.2–9.3 ppm for pyridyl protons) .
- X-ray Crystallography : Resolves precise bond lengths and angles (e.g., B–O bond distances ~1.35–1.40 Å) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .
- Infrared (IR) Spectroscopy : Identifies B–O stretching (~1350–1400 cm⁻¹) .
Q. What are the primary applications of this compound in academic research?
It serves as a versatile building block in:
- Pharmaceutical Synthesis : Fluorine enhances metabolic stability, while the boronic ester enables cross-coupling for biaryl or heteroaryl motifs (e.g., kinase inhibitors) .
- Materials Science : Incorporation into conjugated polymers via Suzuki coupling .
Advanced Research Questions
Q. How can researchers address air sensitivity and stability during handling?
The boronic ester is moisture-sensitive . Recommendations:
Q. What experimental factors influence low yields in Suzuki couplings involving this compound?
Key variables to optimize:
- Catalyst Loading : Pd(OAc)₂ (0.1–0.2 equiv) with ligands like SPhos or XPhos improves turnover .
- Base Choice : K₃PO₄ or Cs₂CO₃ enhances transmetallation efficiency.
- Substrate Purity : Trace moisture or oxygen degrades the boronic ester—pre-purify via column chromatography .
Q. How can computational methods complement experimental data for structural analysis?
Q. How does the fluorine substituent affect regioselectivity in cross-coupling reactions?
Fluorine’s electron-withdrawing effect directs coupling to the boron-bearing position via resonance and inductive effects. Competitive coupling at alternative sites is minimized by steric hindrance from the tetramethyl dioxaborolan group .
Q. How should researchers resolve discrepancies between experimental and computational structural data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
